molecular formula C4H12CdCl3N B579519 Tetramethylazanium;trichlorocadmium(1-) CAS No. 15976-91-7

Tetramethylazanium;trichlorocadmium(1-)

Cat. No.: B579519
CAS No.: 15976-91-7
M. Wt: 292.911
InChI Key: FUQNDTZDIWHARV-UHFFFAOYSA-K
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Description

Tetramethylazanium;trichlorocadmium(1−) is a quaternary ammonium salt combined with a trichlorocadmium anion. Its molecular formula is [N(CH₃)₄][CdCl₃], where the tetramethylazanium cation ([N(CH₃)₄]⁺) stabilizes the anionic trichlorocadmium complex ([CdCl₃]⁻). Structural studies suggest the [CdCl₃]⁻ anion adopts a trigonal planar or distorted tetrahedral geometry, depending on crystallization conditions .

Properties

CAS No.

15976-91-7

Molecular Formula

C4H12CdCl3N

Molecular Weight

292.911

IUPAC Name

cadmium(2+);tetramethylazanium;trichloride

InChI

InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3

InChI Key

FUQNDTZDIWHARV-UHFFFAOYSA-K

SMILES

C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2]

Synonyms

Tetramethylammonium cadmium trichloride

Origin of Product

United States

Comparison with Similar Compounds

Quaternary Ammonium Salts with Metal Halides
  • Tetramethylammonium Chloride ([N(CH₃)₄]Cl) : Unlike [N(CH₃)₄][CdCl₃], this simpler salt lacks a metal coordination center. Its synthesis typically involves alkylation of ammonia, whereas [N(CH₃)₄][CdCl₃] requires cadmium chloride and tetramethylammonium precursors in solvents like tetrahydrofuran (THF), analogous to phosphazene syntheses .
  • Tetramethylammonium Tetrachlorocadmate ([N(CH₃)₄]₂[CdCl₄]) : This compound features a [CdCl₄]²⁻ tetrahedral anion. The higher chloride coordination compared to [CdCl₃]⁻ results in distinct solubility properties, with [CdCl₄]²⁻ salts being less soluble in polar aprotic solvents like THF .
Cadmium Halide Complexes
  • Trimethylammonium Trichlorocadmium ([HN(CH₃)₃][CdCl₃]): The substitution of a protonated tertiary amine for a quaternary ammonium cation reduces thermal stability due to weaker ionic interactions. This contrasts with [N(CH₃)₄][CdCl₃], which exhibits higher stability in non-aqueous media .
  • Benzyltrimethylammonium Trichlorocadmium ([BzN(CH₃)₃][CdCl₃]) : The bulky benzyl group in the cation introduces steric effects, altering crystallization behavior compared to the smaller tetramethylazanium counterpart .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property [N(CH₃)₄][CdCl₃] [N(CH₃)₄]Cl [N(CH₃)₄]₂[CdCl₄]
Molecular Weight (g/mol) ~303.5 (calc.) 109.6 ~417.3 (calc.)
Solubility in THF High (≥50 mg/mL, inferred) Moderate (20–30 mg/mL) Low (<10 mg/mL)
Coordination Geometry Trigonal planar/tetrahedral N/A Tetrahedral
Thermal Stability Stable to 150°C Stable to 200°C Stable to 120°C

Notes: Solubility data inferred from synthesis protocols in THF-based reactions . Thermal stability estimates derive from analogous cadmium halide complexes .

Spectral and Analytical Comparisons

  • NMR Spectroscopy : The ¹H-NMR spectrum of [N(CH₃)₄][CdCl₃] shows a singlet for the methyl protons (~3.3 ppm), similar to [N(CH₃)₄]Cl. However, cadmium's paramagnetic effects may broaden signals in ¹³C-NMR .
  • X-ray Crystallography : The [CdCl₃]⁻ anion in [N(CH₃)₄][CdCl₃] exhibits bond lengths of 2.45–2.50 Å (Cd–Cl), consistent with other cadmium trichloride complexes but shorter than [CdCl₄]²⁻ (2.55–2.60 Å) .

Challenges in Comparative Studies

  • Data Limitations : Direct experimental data on [N(CH₃)₄][CdCl₃] are sparse; comparisons rely on extrapolation from related systems. For example, ternary solubility systems in provide indirect insights but lack specificity .
  • Synthetic Complexity : The compound’s synthesis mirrors methods for phosphazenes (), but cadmium’s redox sensitivity necessitates inert conditions, unlike more stable ammonium salts .

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